molecular formula C26H35NO4S B10790765 (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride

(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride

Cat. No.: B10790765
M. Wt: 457.6 g/mol
InChI Key: NLIMEOCXLLFNED-USZFVNFHSA-N
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Description

(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a piperidine ring, a phenylethanone moiety, and a butylsulfonyloxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethanone moiety, and the attachment of the butylsulfonyloxy group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethanone Moiety: This can be achieved through Friedel-Crafts acylation reactions, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Butylsulfonyloxy Group: This step may involve the reaction of a butylsulfonyl chloride with an alcohol or phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound may influence various signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

Molecular Formula

C26H35NO4S

Molecular Weight

457.6 g/mol

IUPAC Name

[(1S)-2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethyl] butane-1-sulfonate

InChI

InChI=1S/C26H35NO4S/c1-3-4-18-32(29,30)31-26(22-14-9-6-10-15-22)20-24-17-11-16-23(27(24)2)19-25(28)21-12-7-5-8-13-21/h5-10,12-15,23-24,26H,3-4,11,16-20H2,1-2H3/t23-,24+,26+/m1/s1

InChI Key

NLIMEOCXLLFNED-USZFVNFHSA-N

Isomeric SMILES

CCCCS(=O)(=O)O[C@@H](C[C@@H]1CCC[C@@H](N1C)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCS(=O)(=O)OC(CC1CCCC(N1C)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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